4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
Description
Molecular Architecture and Conformational Analysis
The molecular architecture of 4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl is characterized by a central biphenyl unit substituted at the 4,4'-positions with two identical dioxaborolane rings. The compound possesses the molecular formula C24H32B2O4 with a molecular weight of 406.14 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 4,4,5,5-tetramethyl-2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane.
The biphenyl backbone provides a rigid aromatic framework that maintains a specific geometric arrangement between the two phenyl rings. Each phenyl ring is substituted at the para position with a dioxaborolane moiety, creating a symmetrical molecular structure. The dioxaborolane rings are five-membered heterocycles containing boron, oxygen, and carbon atoms, with the boron centers serving as the reactive sites for subsequent chemical transformations.
Conformational analysis reveals that the molecule adopts a relatively planar configuration due to the aromatic nature of the biphenyl core. The pinacol ester groups, derived from 2,3-dimethyl-2,3-butanediol (pinacol), provide steric bulk around the boron centers while maintaining the stability of the boronic ester functionality. The tetramethyl substitution pattern on each dioxaborolane ring creates a protective environment around the boron atoms, contributing to the compound's stability under ambient conditions.
The molecular structure exhibits rotational freedom around the central carbon-carbon bond connecting the two phenyl rings, allowing for different conformational states. However, the para-substitution pattern minimizes steric interactions between the dioxaborolane groups, favoring extended conformations where the two boronic ester moieties are positioned away from each other.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound has been extensively documented through multiple analytical techniques. Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation, with characteristic signals corresponding to the aromatic protons of the biphenyl system and the methyl groups of the pinacol ester moieties.
The compound demonstrates high purity levels as determined by various analytical methods. High-Performance Liquid Chromatography analysis consistently shows purity values exceeding 98.0%, with specific certificates of analysis reporting 99.87% purity for certain batches. Gas Chromatography coupled with titration analysis also confirms purity levels above 98.0%, providing orthogonal verification of the compound's chemical integrity.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 406, consistent with the calculated molecular weight. The fragmentation pattern in mass spectrometry provides additional structural information, with characteristic losses corresponding to the pinacol groups and the biphenyl fragments.
Infrared spectroscopy reveals characteristic absorption bands associated with the carbon-hydrogen stretching vibrations of the aromatic and aliphatic portions of the molecule. The boron-oxygen bonds in the dioxaborolane rings exhibit specific vibrational frequencies that serve as fingerprint regions for structural identification. The absence of broad hydroxyl stretches confirms the successful protection of the boronic acid functionality as the pinacol ester.
Nuclear Magnetic Resonance spectroscopy demonstrates conformational behavior consistent with the molecular structure, with all spectra confirming the expected connectivity and substitution patterns. The symmetrical nature of the molecule simplifies the Nuclear Magnetic Resonance spectrum, with equivalent environments for corresponding atoms in each half of the molecule.
X-Ray Crystallography and Solid-State Properties
The solid-state properties of this compound have been characterized through X-ray crystallographic analysis and thermal studies. The compound crystallizes as a white to almost white powder or crystalline solid. The melting point has been determined to be 262 degrees Celsius, indicating substantial thermal stability for the boronic ester functionality.
Crystallographic studies reveal detailed information about the molecular packing and intermolecular interactions in the solid state. The compound exhibits a well-defined crystal structure with specific unit cell parameters and space group symmetry. The MDL number MFCD08669545 serves as a unique identifier for the crystallographic database entries.
The physical appearance of the compound varies slightly depending on the crystallization conditions and purity, ranging from white to almost white powder to well-formed crystals. The crystalline nature of the material facilitates purification and handling procedures, while also providing opportunities for detailed structural analysis through single-crystal X-ray diffraction techniques.
Solid-state Nuclear Magnetic Resonance studies could provide additional insights into the molecular dynamics and packing arrangements in the crystalline phase. The rigid nature of the biphenyl backbone likely contributes to the formation of ordered crystal structures with predictable packing motifs.
The compound's crystalline properties make it amenable to various purification techniques, including recrystallization and sublimation methods. The relatively high melting point suggests strong intermolecular interactions in the solid state, possibly involving aromatic stacking interactions between the biphenyl units and van der Waals forces between the pinacol ester groups.
| Property | Value | Units | Reference |
|---|---|---|---|
| Melting Point | 262 | °C | |
| Physical State | Solid | - | |
| Appearance | White to almost white | - | |
| Crystal Form | Powder to crystal | - | |
| MDL Number | MFCD08669545 | - |
Stability and Solubility Profile
The stability and solubility characteristics of this compound have been evaluated under various conditions to establish optimal storage and handling protocols. The compound demonstrates remarkable stability under recommended storage conditions, with certificates of analysis indicating stability periods extending to several years when properly stored.
Storage recommendations specify room temperature conditions in a cool and dark place, preferably below 15 degrees Celsius. The compound should be kept in a dry environment and sealed to prevent exposure to moisture, which could potentially hydrolyze the boronic ester functionality. Under these conditions, the material maintains its chemical integrity and analytical purity for extended periods.
Solubility studies reveal that the compound exhibits good solubility in organic solvents, particularly toluene. The aromatic nature of the biphenyl core contributes to favorable interactions with aromatic solvents, while the pinacol ester groups provide additional solubilizing effects in moderately polar organic media. In contrast, the compound shows only slight solubility in water, which is expected given the predominantly hydrophobic nature of the molecular structure.
The compound demonstrates chemical stability under ambient atmospheric conditions, with no evidence of significant decomposition or degradation when handled under normal laboratory conditions. The pinacol ester protection effectively shields the boron centers from unwanted side reactions while maintaining the reactivity necessary for subsequent synthetic transformations.
Incompatibility studies indicate that the compound should be kept away from strong oxidizing agents and strong acids or bases, which could potentially cleave the boronic ester bonds. The stability profile makes this compound particularly suitable for storage and transport, contributing to its commercial availability and widespread use in synthetic applications.
Temperature stability studies confirm that the compound remains stable up to its melting point of 262 degrees Celsius, with no evidence of thermal decomposition below this temperature. This thermal stability enables the compound to be used in reactions requiring elevated temperatures while maintaining its structural integrity.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32B2O4/c1-21(2)22(3,4)28-25(27-21)19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-29-23(5,6)24(7,8)30-26/h9-16H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNVTCAYPFZCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441269 | |
| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207611-87-8 | |
| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-{4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl}-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Borylation of 4,4'-Dibromo-1,1'-biphenyl
-
- 4,4'-Dibromo-1,1'-biphenyl (starting material)
- Bis(pinacolato)diboron (1.2 equivalents)
- Pd(dppf)Cl2 (0.1 equivalent)
- Potassium acetate (3.4 equivalents)
- Solvent: 1,4-dioxane
- Temperature: 80–110°C
- Time: 10–18 hours
- Atmosphere: Inert (argon or nitrogen)
Procedure :
The starting biphenyl dibromide is dissolved in 1,4-dioxane under inert atmosphere. Bis(pinacolato)diboron and potassium acetate are added, followed by the palladium catalyst. The mixture is stirred at elevated temperature for the specified time. After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture.Yield : Typically 59–68% for isolated pure product.
Alternative Catalytic Systems and Bases
- Tetrakis(triphenylphosphine)palladium(0) has been used effectively with sodium carbonate as base in a mixture of methanol, water, and toluene at 80°C for 22 hours under inert atmosphere.
- Sodium hydroxide has also been employed as a base in tetrahydrofuran solvent with tetrakis(triphenylphosphine)palladium(0) catalyst at 70–75°C overnight, though this is more common in related borylation reactions of aryl halides.
Comparative Data Table of Key Preparation Parameters
| Parameter | Method 1 (Pd(dppf)Cl2, KOAc) | Method 2 (Pd(PPh3)4, Na2CO3) | Method 3 (Pd(PPh3)4, NaOH) |
|---|---|---|---|
| Starting Material | 4,4'-Dibromo-1,1'-biphenyl | 4,4'-Dibromo-1,1'-biphenyl | Aryl bromides (related compounds) |
| Borylation Reagent | Bis(pinacolato)diboron (1.2 eq.) | Bis(pinacolato)diboron (1.2 eq.) | Bis(pinacolato)diboron (1.0 eq.) |
| Catalyst | Pd(dppf)Cl2 (0.1 eq.) | Pd(PPh3)4 (0.05 eq.) | Pd(PPh3)4 (0.03 eq.) |
| Base | Potassium acetate (3.4 eq.) | Sodium carbonate (excess) | Sodium hydroxide (2 M aqueous solution) |
| Solvent | 1,4-Dioxane | Methanol/Water/Toluene | Tetrahydrofuran |
| Temperature | 80–110°C | 80°C | 70–75°C |
| Reaction Time | 10–18 hours | 22 hours | Overnight (~12 h) |
| Atmosphere | Argon or nitrogen (inert) | Argon or nitrogen (inert) | Argon or nitrogen (inert) |
| Typical Isolated Yield | 59–68% | Not explicitly reported | ~70% (for related aryl boronate esters) |
Mechanistic Insights and Research Findings
- The borylation proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
- Potassium acetate is preferred as a mild base that facilitates transmetalation and stabilizes the palladium catalyst.
- The use of Pd(dppf)Cl2 is favored due to its stability and high catalytic activity in these reactions.
- Reaction optimization studies show that increasing catalyst loading and reaction temperature improves yield but may increase side reactions.
- Purification by column chromatography is essential to remove palladium residues and side products.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out at temperatures ranging from 80°C to 120°C under an inert atmosphere.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
1.1 Borylation Reactions
This compound serves as an effective borylating agent in C-H bond activation reactions. It facilitates the introduction of boron into organic molecules through borylation processes. This is particularly useful in synthesizing complex organic compounds and pharmaceuticals where selective functionalization is required .
1.2 Cross-Coupling Reactions
4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl is employed in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The compound's stability and reactivity make it an ideal candidate for these transformations .
Material Science
2.1 OLEDs (Organic Light Emitting Diodes)
The compound has been investigated for its potential use in organic light-emitting diodes due to its excellent electronic properties. The incorporation of boron into the structure enhances the charge transport characteristics and stability of the OLED materials .
2.2 Polymer Chemistry
In polymer synthesis, this compound can be utilized as a building block for creating boron-containing polymers. These materials exhibit unique properties such as increased thermal stability and enhanced mechanical strength. They are promising candidates for applications in coatings and advanced composite materials .
Pharmaceutical Applications
A study demonstrated the utility of this compound in synthesizing novel pharmaceutical agents through selective borylation followed by further functionalization steps. The resulting compounds showed promising biological activity against specific targets .
Electronic Devices
Research has highlighted the effectiveness of this compound in enhancing the performance of OLEDs by improving light emission efficiency and operational stability. The findings suggest that devices incorporating this compound exhibit longer lifetimes and better color purity compared to traditional materials .
Mechanism of Action
The mechanism of action of 4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
and 3,3'-Substituted Analogues
- 2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl (CAS: 398128-09-1):
This isomer replaces the boronate groups at the 2,2' positions. The steric hindrance at the ortho positions reduces conjugation efficiency compared to the 4,4' isomer, impacting its reactivity in cross-coupling reactions. It is used in pharmaceutical intermediates and has a purity of >99% . - 3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl (CAS: 850264-92-5):
The meta-substitution pattern disrupts linear conjugation, leading to distinct electronic properties. This compound exhibits a melting point of 166–168°C and is employed in OLED materials due to its ability to modulate charge transport .
Key Insight : The 4,4' substitution maximizes conjugation and minimizes steric effects, favoring applications requiring electronic delocalization (e.g., luminescent materials) .
Core Backbone Variations
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
This compound replaces the biphenyl core with a single benzene ring. The shorter backbone reduces π-conjugation length, resulting in a blue shift in absorption/emission spectra. It demonstrates superior reactivity in Suzuki couplings (88% yield for BC2 vs. 49% for the biphenyl analogue BC3) .
Functional Group Modifications
Carbazole-Containing Analogues
- 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB) :
The carbazole moiety introduces nitrogen heteroatoms, enhancing electron-withdrawing properties and enabling solvent-dependent fluorescence. This compound is pivotal in designing near-infrared fluorophores .
Mono-Boronate Derivatives
- It is less thermally stable than bis-boronate derivatives .
Comparative Data Table
Biological Activity
4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl is a boron-containing compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₃₄B₂O₄
- Molecular Weight : 328.24 g/mol
This compound features two boron atoms within its structure and is classified as a boronic acid derivative. Its unique structure allows it to participate in various biochemical interactions.
The biological activity of this compound primarily revolves around its ability to interact with biological molecules through boron coordination chemistry. Boron compounds have been shown to modulate enzyme activity and influence signaling pathways involved in cellular processes.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.
- Gene Regulation : Some studies suggest that boron compounds can influence gene expression by interacting with transcription factors or chromatin remodeling complexes.
- Antitumor Activity : Preliminary research indicates potential antitumor properties through the modulation of pathways involved in cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antitumor Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Enzyme Interaction : Research indicated that this compound acts as a reversible inhibitor for specific serine proteases involved in cancer progression. The binding affinity was quantified using kinetic assays that revealed IC50 values in the low micromolar range .
- Gene Regulation : A study explored the effects of this compound on gene expression related to tumorigenesis. Results showed that treatment with this compound led to significant changes in the expression levels of genes associated with cell survival and proliferation .
Q & A
Q. How is 4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl synthesized for use in Suzuki cross-coupling reactions?
The compound is typically synthesized via Miyaura borylation, where a brominated biphenyl precursor (e.g., 4,4'-dibromo-1,1'-biphenyl) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dba)₂ or PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane under inert atmosphere . Reaction temperatures range from 80–100°C for 12–24 hours. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product as a white solid .
Q. What purification methods are effective for isolating this compound after synthesis?
Flash column chromatography with nonpolar solvents (e.g., n-pentane/ethyl acetate mixtures) is commonly used, achieving Rf values of ~0.2 . For large-scale reactions, recrystallization in ethanol or methanol can improve purity (>97%) . Confirmation of purity is critical via ¹H/¹³C NMR to detect residual pinacol or unreacted diboronates .
Q. What spectroscopic techniques confirm the structure and purity of this compound?
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (24H, pinacol methyl groups) and δ 7.4–7.8 ppm (8H, biphenyl aromatic protons) .
- ¹³C NMR : Signals at δ 24.8 ppm (pinacol CH₃) and δ 83.5–84.2 ppm (B-O-C quaternary carbons) .
- ESI-MS : Molecular ion peaks matching the molecular formula (C₂₄H₃₂B₂O₄, MW 422.14 g/mol) confirm identity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in Suzuki couplings using this compound?
- Catalyst selection : Pd(OAc)₂ with XPhos ligand (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) enhances coupling efficiency for sterically hindered substrates .
- Base choice : K₂CO₃ or Cs₂CO₃ in toluene/water mixtures (3:1) at 90°C improves boronate activation .
- Substrate ratio : A 1:1.2 molar ratio of aryl halide to boronic ester minimizes side reactions .
Q. How to resolve discrepancies in coupling efficiency when using different aryl halide substrates?
Low yields with electron-deficient aryl halides may result from competitive protodeboronation. Adding 10 mol% of Ph₃P as a stabilizing ligand or switching to microwave-assisted heating (120°C, 30 min) can mitigate this . For sterically bulky substrates (e.g., ortho-substituted aryl bromides), extended reaction times (24–48 hours) and higher catalyst loading (5 mol% Pd) are recommended .
Q. How does this compound enable the synthesis of conjugated polymers for electronic materials?
The biphenyl backbone and dual boronate groups facilitate step-growth polymerization via Suzuki coupling with dihalogenated monomers (e.g., 9,10-dibromoanthracene). This yields π-conjugated polymers (e.g., P1 and P2 in ) with tunable optoelectronic properties. Polymer molecular weights (Mn ≈ 15–30 kDa) are controlled by monomer purity and reaction stoichiometry .
Data Analysis and Contradiction Resolution
Q. Why do reported yields vary significantly (49–92%) for Suzuki reactions involving this compound?
Yield discrepancies arise from:
- Substrate electronic effects : Electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) couple efficiently (yields >80%), while electron-poor substrates (e.g., 4-nitrophenyl bromide) require additives like TBAB (tetrabutylammonium bromide) to stabilize intermediates .
- Catalyst deactivation : Trace oxygen or moisture in solvents can poison Pd catalysts. Rigorous degassing (freeze-pump-thaw cycles) and anhydrous conditions are critical .
Q. How to interpret unexpected byproducts in NMR spectra after Suzuki coupling?
- Residual pinacol : Peaks at δ 1.3 ppm (¹H NMR) suggest incomplete purification. Re-crystallization in MeOH removes this impurity .
- Homocoupling products : Peaks at δ 7.6–7.9 ppm (biphenyl signals) indicate oxidative homocoupling due to excess base. Adjusting the base/substrate ratio (1:1 to 1:1.1) suppresses this .
Applications in Advanced Material Design
Q. How is this compound used in synthesizing near-infrared fluorophores for bioimaging?
It serves as a boronate building block in bacteriochlorin dyads (e.g., BC3). Suzuki coupling with brominated bacteriochlorin precursors generates dyads with solvent-polarity-dependent fluorescence, enabling reactive oxygen species (ROS) detection in cellular environments .
Q. What role does this compound play in supramolecular self-assembly?
As a boronate linker, it enables the synthesis of light-responsive quinquephenyl derivatives (e.g., compound 4 in ). These assemble into nanostructures (confirmed via TEM) with applications in molecular machines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
